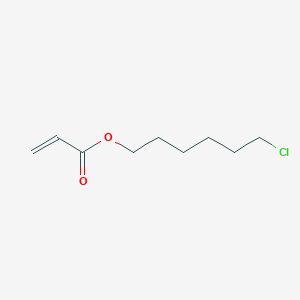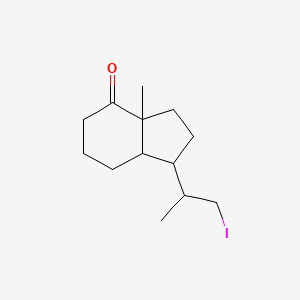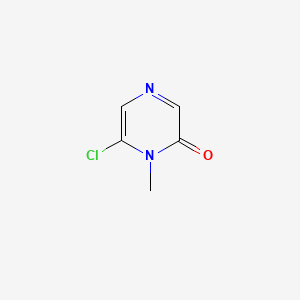
6-Chloro-1-methylpyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1-methylpyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrazinone family This compound is characterized by a pyrazine ring substituted with a chlorine atom at the 6th position and a methyl group at the 1st position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methylpyrazin-2(1H)-one typically involves the chlorination of 1-methylpyrazin-2(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
化学反応の分析
Types of Reactions
6-Chloro-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyrazinone ring can be reduced to a pyrazine ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Substituted pyrazinones with various functional groups.
Oxidation: 6-Chloro-1-carboxypyrazin-2(1H)-one.
Reduction: 6-Chloro-1-methylpyrazine.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-Chloro-1-methylpyrazin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. For example, it could inhibit bacterial enzymes, leading to cell death. In materials science, its unique structure may impart specific properties to polymers or other materials.
類似化合物との比較
Similar Compounds
6-Chloropyrazin-2(1H)-one: Lacks the methyl group at the 1st position.
1-Methylpyrazin-2(1H)-one: Lacks the chlorine atom at the 6th position.
6-Bromo-1-methylpyrazin-2(1H)-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
6-Chloro-1-methylpyrazin-2(1H)-one is unique due to the presence of both the chlorine atom and the methyl group, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can lead to distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C5H5ClN2O |
|---|---|
分子量 |
144.56 g/mol |
IUPAC名 |
6-chloro-1-methylpyrazin-2-one |
InChI |
InChI=1S/C5H5ClN2O/c1-8-4(6)2-7-3-5(8)9/h2-3H,1H3 |
InChIキー |
PYOXFHZKMCUREC-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CN=CC1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol](/img/structure/B15124556.png)
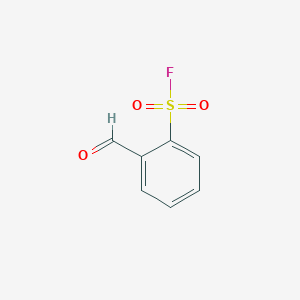
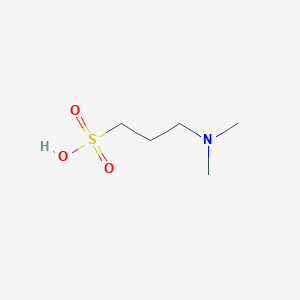
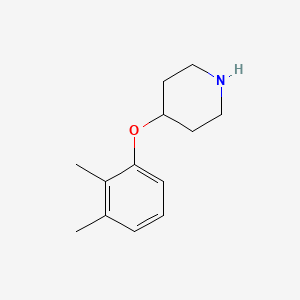
![2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid](/img/structure/B15124580.png)


![(9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl) acetate](/img/structure/B15124593.png)
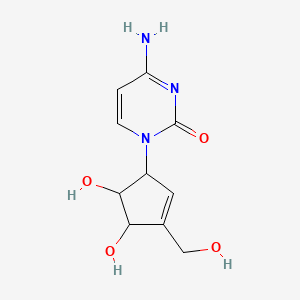

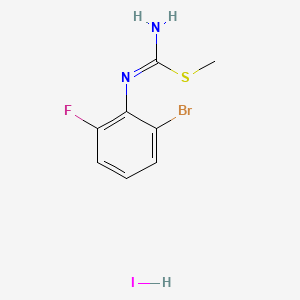
![10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane](/img/structure/B15124612.png)
